molecular formula C17H25NO3 B4403876 4-(4-isobutoxybenzoyl)-2,6-dimethylmorpholine

4-(4-isobutoxybenzoyl)-2,6-dimethylmorpholine

Cat. No. B4403876
M. Wt: 291.4 g/mol
InChI Key: UMPDBXKPXOEDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-isobutoxybenzoyl)-2,6-dimethylmorpholine, also known as IBODM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. IBODM is a morpholine derivative and has a molecular formula of C18H25NO3.

Mechanism of Action

The mechanism of action of 4-(4-isobutoxybenzoyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed to act as a Lewis acid catalyst in various organic reactions. This compound has also been shown to inhibit the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects:
This compound has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in various in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-isobutoxybenzoyl)-2,6-dimethylmorpholine is its high catalytic activity in various organic reactions. This compound is also stable and easy to handle in the laboratory. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale reactions.

Future Directions

For research on 4-(4-isobutoxybenzoyl)-2,6-dimethylmorpholine include the development of new synthetic methods and the exploration of its potential applications in various fields of scientific research.

Scientific Research Applications

4-(4-isobutoxybenzoyl)-2,6-dimethylmorpholine has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of organic synthesis. This compound has been used as a catalyst in various organic reactions, including the synthesis of lactones, β-lactams, and oxazoles. This compound has also been studied for its potential use in drug discovery, as it has shown promising results in inhibiting the activity of certain enzymes.

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[4-(2-methylpropoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12(2)11-20-16-7-5-15(6-8-16)17(19)18-9-13(3)21-14(4)10-18/h5-8,12-14H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPDBXKPXOEDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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